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Compound of Interest

(S)-2-nitro-6, 7-dihydro-5H-
imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

Compound Name:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR)
Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The
nitroimidazooxazines and related nitroimidazooxazoles have emerged as a critical new class of
therapeutics, culminating in the regulatory approval of pretomanid and delamanid for the
treatment of drug-resistant tuberculosis. This technical guide provides an in-depth overview of
the discovery, history, mechanism of action, and key experimental data related to these life-
saving compounds. It is intended to serve as a comprehensive resource for researchers and
drug development professionals in the field of infectious diseases.

Discovery and Historical Development

The journey of nitroimidazooxazines as antitubercular agents began in the late 1980s. A pivotal
moment was the discovery of the first bicyclic nitroimidazole, CGI-17341, by researchers at
Ciba-Geigy in 1989.[1] This compound demonstrated promising in vitro and in vivo activity
against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.[1][2][3]
However, further development of CGI-17341 was halted due to concerns about its
mutagenicity.[1]
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Despite this setback, the potent antitubercular activity of the bicyclic nitroimidazole scaffold
spurred further investigation. In the early 2000s, PathoGenesis Corporation (later acquired by
Novartis) synthesized and screened over 100 nitroimidazopyran derivatives, leading to the
identification of pretomanid (PA-824) in 2000.[4][5] Pretomanid, a nitroimidazooxazine,
exhibited potent activity against both actively replicating and persistent, non-replicating forms of
M. tuberculosis.[4][5]

Concurrently, Otsuka Pharmaceutical was exploring a related class of compounds, the
nitroimidazooxazoles. Their research led to the development of delamanid (OPC-67683), which
also demonstrated significant efficacy against MDR-TB.[6] The development of pretomanid and
delamanid marked a significant milestone in the fight against tuberculosis, offering new hope
for patients with difficult-to-treat infections.

Below is a diagram illustrating the historical timeline of the discovery and development of key
nitroimidazooxazine and nitroimidazooxazole compounds.
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Historical timeline of nitroimidazole antitubercular drug discovery.

Mechanism of Action

Nitroimidazooxazines and nitroimidazooxazoles are prodrugs that require bioreductive
activation within the mycobacterial cell to exert their bactericidal effects. This activation is a key
feature contributing to their selective toxicity against M. tuberculosis.
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The activation process is initiated by a deazaflavin (F420)-dependent nitroreductase (Ddn).[1]
[4][5] This enzyme reduces the nitro group of the compound, leading to the generation of
reactive nitrogen species, including nitric oxide (NO).[4][5] The release of NO is crucial for the
activity of these compounds against non-replicating, persistent mycobacteria, as it leads to
respiratory poisoning by targeting cytochrome oxidases in the electron transport chain.[1][7]

In addition to their activity against persistent bacteria, these compounds also inhibit the
synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1]
This dual mechanism of action, targeting both persistent and actively replicating bacteria, is a
significant advantage in the treatment of tuberculosis.

The signaling pathway for the mechanism of action is depicted in the diagram below.
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Mechanism of action of nitroimidazooxazine compounds.
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Data Presentation
In Vitro Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of CGI-17341,
pretomanid, and delamanid against various strains of M. tuberculosis.

M. tuberculosis

Compound ) MIC (pg/mL) Reference(s)
Strain

CGI-17341 Drug-Susceptible 0.1-0.3 [2][3]

Multi-Drug Resistant 0.1-0.3 [2][3]

] Drug-Susceptible

Pretomanid 0.005-0.48 [8]
(H37Rv)

Mono-resistant 0.005-0.48 [8]

Multi-Drug Resistant
0.005-0.48 [8]

(MDR)

Extensively Drug-

_ 0.005-0.48 [8]

Resistant (XDR)

Lineage 1 2.0 [9]

Lineages 2, 3,4, 7 0.5 [9]

) Drug-Susceptible

Delamanid 0.001 - 0.05 [10]
(H37Rv)

Multi-Drug Resistant
0.005-0.04 [11]

(MDR)

Extensively Drug-
0.125 [12]

Resistant (XDR)

Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for pretomanid and delamanid in various
species is provided below.
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. Bioavail
Compo . Cmax Tmax Half-life . Referen
Species Dose ability
und (ng/imL)  (hr) (hr) ce(s)
(%)
Pretoma 100
) Mouse - - - - [13]
nid mg/kg
Rat - - - - - [14]
Guinea
. : : : : : [14]
Pig
Human 200 mg - - - - [15]
Delamani 2.5-10
Mouse - - - - [13]
d mg/kg
Rat - - 35-60 - - [16]
Dog - - - - - [17]
100 mg
Human BID 0.4 - 30-38 - [14][18]

Note: A dash (-) indicates that the data was not readily available in a comparable format from
the searched sources.

Experimental Protocols

Determination of Minimum Inhibitory Concentration
(MIC)

A common method for determining the MIC of antitubercular agents is the broth microdilution
method.

Principle: This assay determines the lowest concentration of a drug that inhibits the visible
growth of a microorganism after overnight incubation.

Materials:

e Mycobacterium tuberculosis strain (e.g., H37Rv)
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Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
96-well microtiter plates
Test compound and control drugs (e.g., isoniazid, rifampicin)

Resazurin solution (for viability assessment)

Procedure:

Drug Preparation: Prepare serial twofold dilutions of the test compound and control drugs in
7H9 broth in the microtiter plate.

Inoculum Preparation: Prepare a suspension of M. tuberculosis in 7H9 broth and adjust the
turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final
concentration of approximately 10"5 CFU/mL in each well.

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the
drug dilutions. Include a drug-free growth control and a sterile control.

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

Reading Results: After incubation, add resazurin solution to each well and incubate for a
further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is
defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
[19][20][21]

In Vivo Efficacy in a Murine Model of Tuberculosis

The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB drugs.

Principle: To assess the ability of a test compound to reduce the bacterial burden in the lungs

and spleens of mice chronically infected with M. tuberculosis.

Materials:

e BALB/c or C57BL/6 mice (6-8 weeks old)
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Mycobacterium tuberculosis strain (e.g., H37Rv or Erdman)

Aerosol infection chamber

Test compound, vehicle control, and positive control drugs (e.g., isoniazid/rifampicin)

Oral gavage needles

Middlebrook 7H11 agar plates

Procedure:

Infection: Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic
infection.

Treatment: After a set period to allow the infection to establish (e.g., 2-4 weeks), begin
treatment. Administer the test compound, vehicle, or positive control drugs to respective
groups of mice, typically by oral gavage, 5 days a week for a defined duration (e.g., 4-8
weeks).[22][23]

Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice and
aseptically remove the lungs and spleens.

Homogenization and Plating: Homogenize the organs in sterile saline and plate serial
dilutions of the homogenates onto Middlebrook 7H11 agar plates.

Enumeration of CFUs: Incubate the plates at 37°C for 3-4 weeks and count the number of
colony-forming units (CFUSs) to determine the bacterial load in each organ.[22][23][24][25]
[26]

The following diagram illustrates a general workflow for an in vivo efficacy study.
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General workflow for an in vivo efficacy study in a murine TB model.
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Deazaflavin-Dependent Nitroreductase (Ddn) Enzyme
Assay

Principle: To measure the activity of the Ddn enzyme in reducing the nitro group of a
nitroimidazooxazine compound, which is a key step in its activation. The assay typically
monitors the oxidation of the F420 cofactor.

Materials:

Purified Ddn enzyme

F420 cofactor

Nitroimidazooxazine substrate (e.g., pretomanid)

Assay buffer (e.g., Tris-HCI)

Spectrophotometer

Procedure Outline;

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, F420, and the Ddn
enzyme.

Initiate Reaction: Start the reaction by adding the nitroimidazooxazine substrate.

Monitor F420 Oxidation: Monitor the decrease in absorbance at 420 nm, which corresponds

to the oxidation of F420, using a spectrophotometer.

Calculate Activity: Calculate the enzyme activity based on the rate of F420 oxidation.

Conclusion

The discovery and development of nitroimidazooxazine compounds represent a landmark
achievement in the field of tuberculosis research. From the early promise of CGI-17341 to the
successful clinical implementation of pretomanid and delamanid, this class of drugs has
provided a much-needed therapeutic option for patients with drug-resistant infections. Their
unique dual mechanism of action, targeting both replicating and persistent mycobacteria,
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underscores their importance in modern TB treatment regimens. This technical guide has
provided a comprehensive overview of the history, mechanism, and key data associated with
these compounds, and it is hoped that this information will serve as a valuable resource for the
continued research and development of novel antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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